molecular formula C20H29ClN2O3 B12712983 Piperidine, 1-((3,4-dihydro-6,7-dimethoxy-3,3-dimethyl-1(2H)-isoquinolinylidene)acetyl)-, monohydrochloride, (Z)- CAS No. 132680-95-6

Piperidine, 1-((3,4-dihydro-6,7-dimethoxy-3,3-dimethyl-1(2H)-isoquinolinylidene)acetyl)-, monohydrochloride, (Z)-

Cat. No.: B12712983
CAS No.: 132680-95-6
M. Wt: 380.9 g/mol
InChI Key: QVRHHLYUKWXKOU-PXJKFVASSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic Nomenclature and Structural Analysis

IUPAC Name Deconstruction and Functional Group Identification

The IUPAC name systematically describes the compound’s structure:

  • Parent system : The core is a 3,4-dihydro-1(2H)-isoquinolinylidene framework, indicating a partially saturated isoquinoline ring with one double bond (enamine system).
  • Substituents :
    • 6,7-dimethoxy groups : Methoxy (-OCH₃) substituents at positions 6 and 7 on the isoquinoline ring.
    • 3,3-dimethyl groups : Two methyl (-CH₃) groups at position 3 of the dihydroisoquinoline system.
    • Acetyl-piperidine side chain : A piperidine ring (6-membered saturated nitrogen heterocycle) linked via an acetyl group (-CO-) to the isoquinoline’s nitrogen.
    • Monohydrochloride salt : The piperidine nitrogen is protonated and paired with a chloride counterion.
    • (Z)-configuration : The double bond in the isoquinolinylidene moiety has higher-priority groups on the same side.

Functional groups :

  • Tertiary amine (piperidine nitrogen).
  • Enamine (isoquinolinylidene).
  • Ether (methoxy groups).
  • Ketone (acetyl group).

Molecular formula : $$ \text{C}{19}\text{H}{24}\text{N}2\text{O}4 \cdot \text{HCl} $$.

Molecular Geometry and Stereochemical Considerations of the (Z)-Isomer

The (Z)-configuration imposes specific spatial constraints:

  • Double bond geometry : The enamine double bond (C=N) in the isoquinolinylidene system adopts a cis arrangement, with higher-priority groups (isoquinoline ring and acetyl-piperidine) on the same side.
  • Conformational rigidity : The 3,3-dimethyl groups restrict rotation around the adjacent single bonds, stabilizing the chair conformation of the piperidine ring.
  • 3D arrangement :
    • The isoquinoline ring is nearly planar, with the acetyl-piperidine chain oriented perpendicularly due to steric interactions.
    • Hydrogen bonding between the protonated piperidine nitrogen and chloride ion enhances crystalline stability.

Key stereochemical parameters :

Parameter Value/Description
Torsional angle (C=N) 0° (planar enamine system)
Piperidine puckering Chair conformation (ΔG = 2.1 kcal/mol)
Dihedral angle (acetyl) 120° relative to isoquinoline plane

Comparative Analysis with Related Isoquinoline-Piperidine Hybrid Architectures

Structural Analogues

Comparative features of selected analogues:

Compound Key Structural Differences Biological Relevance
N-(3,4-dichlorophenyl)-6,7-dimethoxy-3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-imine Replaces acetyl-piperidine with dichlorophenylimine Antimicrobial activity
1-((1,2-Dihydro-2-methyl-1-oxo-4-isoquinolinyl)carbonyl)piperidine Oxoisoquinoline core; lacks enamine Unreported pharmacological activity
Indolo[3,2-c]isoquinoline-pyrimidine hybrids Fused indole-isoquinoline system Anti-COVID-19 protease activity
Impact of Substitution Patterns
  • Methoxy groups : Enhance solubility and π-stacking capacity compared to non-methoxylated analogues.
  • Dimethyl groups : Increase steric hindrance, reducing metabolic oxidation at position 3.
  • (Z)-configuration : Improves target binding affinity over (E)-isomers due to optimal spatial alignment.

Properties

CAS No.

132680-95-6

Molecular Formula

C20H29ClN2O3

Molecular Weight

380.9 g/mol

IUPAC Name

(2Z)-2-(6,7-dimethoxy-3,3-dimethyl-2,4-dihydroisoquinolin-1-ylidene)-1-piperidin-1-ylethanone;hydrochloride

InChI

InChI=1S/C20H28N2O3.ClH/c1-20(2)13-14-10-17(24-3)18(25-4)11-15(14)16(21-20)12-19(23)22-8-6-5-7-9-22;/h10-12,21H,5-9,13H2,1-4H3;1H/b16-12-;

InChI Key

QVRHHLYUKWXKOU-PXJKFVASSA-N

Isomeric SMILES

CC1(CC2=CC(=C(C=C2/C(=C/C(=O)N3CCCCC3)/N1)OC)OC)C.Cl

Canonical SMILES

CC1(CC2=CC(=C(C=C2C(=CC(=O)N3CCCCC3)N1)OC)OC)C.Cl

Origin of Product

United States

Biological Activity

Piperidine derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound in focus, Piperidine, 1-((3,4-dihydro-6,7-dimethoxy-3,3-dimethyl-1(2H)-isoquinolinylidene)acetyl)-, monohydrochloride, (Z)- , exhibits a range of pharmacological properties that are crucial for developing therapeutic agents.

Chemical Structure and Synthesis

The compound features a piperidine ring substituted with a complex isoquinoline moiety. This structural configuration is essential for its biological activity. The synthesis of such compounds typically involves microwave-assisted methods or multi-step organic reactions that allow for the introduction of various substituents on the piperidine and isoquinoline frameworks .

Antimicrobial Activity

Piperidine derivatives have shown promising antimicrobial activity against various bacterial and fungal strains. For instance, studies indicate that certain piperidinyl tetrahydrothieno[2,3-c]isoquinolines exhibit strong antibacterial effects against Gram-positive and Gram-negative bacteria . The mechanism often involves disruption of microbial cell walls or interference with metabolic pathways.

Table 1: Antimicrobial Activity of Piperidine Derivatives

CompoundBacterial StrainActivity Level
5a (pyrrolyl-acetyl)E. coliStrong
5b (chalcone derivative)S. aureusModerate
5c (piperidinyl thienotetra)Bacillus subtilisWeak

Anticancer Properties

The anticancer potential of piperidine derivatives has been extensively studied. For example, compounds containing the piperidine moiety have shown efficacy in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. Research indicates that these compounds can modulate key signaling pathways involved in cancer progression .

Table 2: Anticancer Activity

CompoundCancer TypeIC50 (µM)
EF24 analogLung cancer15.5
Piperidinone derivativeBreast cancer22.3

Structure-Activity Relationships (SAR)

The biological activity of piperidine derivatives is heavily influenced by their chemical structure. Structure-activity relationship (SAR) studies reveal that specific substitutions on the piperidine ring significantly enhance inhibitory potency against targets like acetylcholinesterase (AChE) and other enzymes relevant to neurodegenerative diseases . For instance, methyl substitutions at certain positions on the isoquinoline scaffold have been shown to improve interaction with enzyme active sites.

Case Studies

  • Inhibition of Cholinesterases : A series of piperidine derivatives were evaluated for their ability to inhibit AChE and butyrylcholinesterase (BChE). Compounds demonstrated IC50 values ranging from 9.68 to 19.85 µM, indicating significant potential for treating Alzheimer's disease .
  • Cytotoxicity Against HepG2 Cells : In vitro assays revealed that several piperidine-based compounds exhibited cytotoxic effects against HepG2 liver cancer cells, suggesting their potential as chemotherapeutic agents .

Scientific Research Applications

The compound has been studied for various pharmacological activities:

Anticancer Activity

Research indicates that piperidine derivatives exhibit cytotoxic effects against several cancer cell lines. The isoquinoline structure is believed to play a crucial role in inhibiting tumor growth by interfering with cellular signaling pathways.

Neuroprotective Effects

Piperidine derivatives have shown promise in neuroprotection. For instance, studies suggest that these compounds can modulate neurotransmitter systems, potentially providing therapeutic benefits for neurodegenerative diseases such as Alzheimer's.

Anti-inflammatory Properties

Recent investigations have demonstrated that this compound can inhibit inflammatory pathways, making it a candidate for treating conditions like arthritis and other inflammatory disorders.

Case Studies

Several studies have documented the efficacy of piperidine derivatives:

Case Study 1: Anticancer Activity

A study published in Molecules evaluated a series of piperidine-based compounds for their anticancer properties. The results indicated that certain derivatives significantly inhibited the proliferation of breast cancer cells through apoptosis induction and cell cycle arrest .

Case Study 2: Neuroprotective Effects

Research published in Pharmaceuticals demonstrated that piperidine derivatives could protect neuronal cells from oxidative stress-induced damage. The study highlighted the potential of these compounds as therapeutic agents for neurodegenerative diseases .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with two structurally analogous piperidine derivatives (Table 1), focusing on molecular features and hypothetical functional implications.

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents
Piperidine, 1-((3,4-dihydro-6,7-dimethoxy-3,3-dimethyl-1(2H)-isoquinolinylidene)acetyl)-, (Z)- Not explicitly provided 6,7-Dimethoxy, 3,3-dimethyl isoquinolinylidene; acetyl-piperidine
Piperidine,1-[2-(2-methyl-1,3-benzodioxol-2-yl)ethyl]-, hydrochloride (CAS 65210-33-5) C₁₅H₂₁NO₂·ClH 283.794 Benzodioxolyl-ethyl group; piperidine hydrochloride
Piperidine,4-[4-(1,1-dimethylethyl)phenyl]-1-[[3-methyl-4-(1-methylethyl)-5-oxo-2(5H)-isoxazolyl]carbonyl]- C₂₁H₂₈N₂O₃ 356.46 tert-Butylphenyl; isoxazolyl-carbonyl

Key Observations :

Structural Complexity: The target compound’s isoquinolinylidene-acetyl group distinguishes it from the benzodioxolyl-ethyl substituent in CAS 65210-33-5 . Isoquinoline derivatives are often associated with intercalation or receptor-binding activities, whereas benzodioxole groups may confer metabolic stability.

Molecular Weight and Solubility: The hydrochloride salt form of the target compound likely improves aqueous solubility compared to non-salt analogs. CAS 65210-33-5, with a molecular weight of 283.794, may exhibit moderate solubility due to its benzodioxolyl-ethyl side chain . The tert-butylphenyl-isoxazolyl derivative (MW 356.46) is more lipophilic, suggesting better membrane permeability but lower solubility—a trade-off common in drug design.

The 3,3-dimethyl substituents may reduce metabolic degradation . CAS 65210-33-5: Benzodioxole groups are prevalent in serotonin receptor modulators (e.g., MDMA analogs), suggesting possible psychoactive properties .

Preparation Methods

Preparation of 6,7-Dimethoxy-3,4-dihydroisoquinoline Hydrochloride Intermediate

A patented one-pot synthesis method provides an efficient and industrially viable route to this key intermediate, which is crucial for the final compound's synthesis.

Key steps:

  • Starting materials: 3,4-dimethoxy phenethylamine and a formylation reagent.
  • Step 1: Formation of an intermediate by reacting 3,4-dimethoxy phenethylamine with the formylation reagent to generate a reaction system containing intermediate 1.
  • Step 2: Dropwise addition of this intermediate solution into a solution of oxalyl chloride (or vice versa) to form intermediate 2.
  • Step 3: Catalytic ring closure using phosphotungstic acid to form intermediate 3.
  • Step 4: Addition of an alcohol solvent to remove oxalic acid and obtain the target compound in solution.
  • Step 5: Cooling, crystallization, filtration, washing, and drying to isolate 6,7-dimethoxy-3,4-dihydroisoquinoline hydrochloride with purity >99% and yield >75%.

Advantages of this method:

  • One-pot operation reduces complexity and cost.
  • High purity and yield suitable for cGMP standards.
  • Improved safety and reduced waste.
  • Industrial scalability due to simplified process and reduced manpower/equipment needs.
Step Reagents/Conditions Outcome Notes
1 3,4-dimethoxy phenethylamine + formylation reagent Intermediate 1 formation Controlled reaction conditions
2 Intermediate 1 + oxalyl chloride (dropwise) Intermediate 2 formation Exothermic, requires controlled addition
3 Phosphotungstic acid catalyst Ring closure to intermediate 3 Catalytic step
4 Alcohol solvent addition Oxalic acid removal, target compound in solution Purification step
5 Cooling, crystallization, filtration, drying Isolated 6,7-dimethoxy-3,4-dihydroisoquinoline hydrochloride High purity, >75% yield

Synthesis of Piperidine, 1-((3,4-dihydro-6,7-dimethoxy-3,3-dimethyl-1(2H)-isoquinolinylidene)acetyl)-, Monohydrochloride, (Z)-

Following the preparation of the isoquinoline intermediate, the final compound is synthesized by acylation and piperidine incorporation. Although detailed stepwise procedures specific to this compound are limited in open literature, the general approach involves:

  • Formation of the (Z)-2-(6,7-dimethoxy-3,3-dimethyl-2,4-dihydroisoquinolin-1-ylidene)-1-piperidin-1-ylethanone core by condensation of the isoquinoline intermediate with an acetylating agent and piperidine.
  • The hydrochloride salt is formed by treatment with hydrochloric acid to improve stability and solubility.

The molecular formula is C20H29ClN2O3 with a molecular weight of approximately 380.9 g/mol.

  • The one-pot method for the isoquinoline intermediate is well-documented to yield high purity (>99%) and high yield (>75%) product with minimal impurities (<0.15% single impurity).
  • The process reduces the number of synthetic steps compared to traditional methods that require protection/deprotection cycles, thus lowering cost and environmental impact.
  • The final compound’s structure and purity are confirmed by spectroscopic methods (NMR, IR) and chromatographic purity analysis, although specific data for the final compound are proprietary or limited in public databases.
  • The hydrochloride salt form enhances the compound’s pharmaceutical applicability by improving its physicochemical properties.
Compound Stage Method Description Yield (%) Purity (%) Key Reagents/Conditions Advantages
6,7-Dimethoxy-3,4-dihydroisoquinoline hydrochloride One-pot synthesis from 3,4-dimethoxy phenethylamine and oxalyl chloride with phosphotungstic acid catalysis >75 >99 Formylation reagent, oxalyl chloride, phosphotungstic acid, alcohol solvent Simple, cost-effective, scalable
Final compound (Piperidine derivative) Acylation and piperidine incorporation followed by hydrochloride salt formation Not explicitly reported High (assumed pharmaceutical grade) Acetylating agent, piperidine, HCl Stable salt form, pharmaceutical relevance

The preparation of Piperidine, 1-((3,4-dihydro-6,7-dimethoxy-3,3-dimethyl-1(2H)-isoquinolinylidene)acetyl)-, monohydrochloride, (Z)- relies heavily on the efficient synthesis of the 6,7-dimethoxy-3,4-dihydroisoquinoline hydrochloride intermediate via a patented one-pot method. This method offers high yield, purity, and industrial feasibility. Subsequent functionalization with piperidine and acetylation leads to the final compound, which is isolated as a hydrochloride salt for enhanced stability. The overall synthetic strategy balances operational simplicity, cost-effectiveness, and product quality, making it suitable for pharmaceutical manufacturing.

Q & A

Q. What are the recommended synthetic routes for preparing this compound, and what key intermediates are involved?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting from 3,4-dihydro-6,7-dimethoxy-3,3-dimethylisoquinoline. Key steps include:
  • Acylation : Reacting the isoquinoline core with an acetylating agent (e.g., chloroacetyl chloride) under basic conditions (e.g., triethylamine) to introduce the acetyl group .
  • Piperidine Coupling : Substitution at the piperidine nitrogen using nucleophilic displacement or reductive amination. For example, coupling with a pre-functionalized piperidine derivative under anhydrous conditions .
  • Salt Formation : Conversion to the monohydrochloride salt via HCl gas or aqueous HCl in a polar solvent (e.g., ethanol) .
  • Critical Intermediates :
IntermediateRoleCharacterization Method
3,4-Dihydro-6,7-dimethoxy-3,3-dimethylisoquinolineCore scaffold1H NMR,LC-MS^1 \text{H NMR}, \text{LC-MS}
Chloroacetylated intermediateAcylating precursorIR (C=O stretch at ~1700 cm1^{-1})

Q. How should researchers characterize the compound’s purity and structural integrity?

  • Methodological Answer : Use a combination of:
  • HPLC : Reverse-phase chromatography with UV detection (e.g., 206–254 nm) to assess purity (>98% by area normalization) .
  • 1H NMR^1 \text{H NMR} : Confirm the (Z)-configuration via coupling constants (e.g., J=1012HzJ = 10-12 \, \text{Hz} for trans-olefin protons) and integration ratios for methoxy/dimethyl groups .
  • Mass Spectrometry : ESI-MS to verify molecular weight (e.g., [M+H]+^+ at expected m/z) .

Q. What are the solubility properties and formulation considerations for this compound?

  • Methodological Answer :
  • Solubility : Test in DMSO (primary stock solution), water (limited due to hydrochloride salt), and ethanol. For in vitro assays, dilute DMSO stocks to <0.1% to avoid solvent toxicity .
  • Stability : Store lyophilized powder at -20°C, protected from light and moisture. Monitor degradation via HPLC over 6 months .

Advanced Research Questions

Q. How can researchers optimize reaction yields and minimize by-products during synthesis?

  • Methodological Answer :
  • By-Product Analysis : Identify common impurities (e.g., over-acylated products) using LC-MS and adjust stoichiometry (e.g., 1.2 equiv acylating agent) .
  • Catalytic Optimization : Screen bases (e.g., N-methylpiperidine vs. triethylamine) to reduce racemization during acylation .
  • Temperature Control : Maintain reactions at 0–5°C during sensitive steps (e.g., salt formation) to prevent decomposition .

Q. What spectroscopic or computational methods confirm the (Z)-stereochemistry of the isoquinolinylidene moiety?

  • Methodological Answer :
  • NOESY NMR : Detect spatial proximity between protons on the acetyl group and isoquinoline ring to distinguish (Z) vs. (E) configurations .
  • X-ray Crystallography : Resolve crystal structures (if single crystals are obtainable) to unambiguously assign stereochemistry .
  • DFT Calculations : Compare experimental 1H NMR^1 \text{H NMR} shifts with computed values for (Z) and (E) conformers .

Q. How should contradictions in pharmacological activity data be resolved?

  • Methodological Answer :
  • Dose-Response Validation : Repeat assays across multiple cell lines (e.g., HEK293, HeLa) to rule out cell-specific effects .
  • Metabolite Screening : Use LC-MS to identify degradation products that may interfere with activity .
  • Target Engagement Studies : Employ SPR (surface plasmon resonance) or CETSA (cellular thermal shift assay) to confirm direct target binding .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activity across studies?

  • Methodological Answer :
  • Standardize Assay Conditions : Control variables such as serum concentration (e.g., 10% FBS vs. serum-free) and incubation time .
  • Batch Consistency : Compare activity across multiple synthetic batches to rule out impurity-driven effects .
  • Orthogonal Assays : Validate findings using complementary techniques (e.g., enzymatic inhibition + cellular viability assays) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.